2-Ethoxy-4'-methylchalcone
Description
Overview of Chalcones: Structure and Biological Relevance in Chemical Biology Research
Chalcones are natural products belonging to the flavonoid family, widely found in edible plants. nih.gov Chemically, they are characterized by a 1,3-diaryl-2-propen-1-one scaffold, which consists of two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system. nih.govmdpi.com This structure, particularly the reactive ketoethylenic group (–CO–CH=CH–), is responsible for the broad spectrum of biological activities exhibited by these compounds. nih.govmdpi.com The presence of conjugated double bonds and a delocalized π-electron system across both aromatic rings further contributes to their chemical reactivity and biological potential. mdpi.com
In chemical biology, the chalcone (B49325) scaffold is a valuable tool for probing cellular signaling pathways. nih.gov The α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing chalcones to form covalent bonds with nucleophilic groups in biological macromolecules, such as the sulfhydryl group of cysteine residues in proteins. nih.gov This reactivity enables chalcones to modulate various cellular processes and makes them instrumental in the study of enzyme function and signaling cascades. nih.gov Their inherent fluorescent properties also make them useful as probes in biological systems. nih.gov
The Chalcone Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery Research
The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Chalcones are considered a prime example of such a scaffold. nih.govnih.govekb.egacs.org Their simple, yet versatile, structure allows for easy synthetic modification of both aromatic rings, leading to the generation of large libraries of derivatives with diverse pharmacological profiles. nih.govnih.gov
The broad range of biological activities associated with chalcones includes anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant effects. nih.govmdpi.comwisdomlib.org This wide therapeutic window has spurred extensive research into chalcone-based compounds as potential drug candidates for various diseases. nih.govekb.eg Several chalcone derivatives have already entered clinical use, validating the potential of this scaffold in drug development. nih.govnih.gov The ease of synthesis, often through straightforward methods like the Claisen-Schmidt condensation, further enhances their appeal to medicinal chemists. nih.govtypeset.io
Rationale for the Academic Investigation of 2-Ethoxy-4'-methylchalcone and Analogous Structures
The academic interest in specific chalcone derivatives like this compound stems from the desire to understand how subtle structural modifications influence biological activity, a field of study known as structure-activity relationship (SAR). wisdomlib.org The parent chalcone structure provides a template, and by introducing different substituents at various positions on the two aromatic rings, researchers can fine-tune the compound's properties.
In the case of this compound, the ethoxy group at the 2-position of one ring and the methyl group at the 4'-position of the other are key modifications. Methoxy (B1213986) and other alkoxy groups, like the ethoxy group, have been shown to influence the anticancer and other biological activities of chalcones, depending on their position. nih.govmdpi.com Similarly, the placement of a methyl group can impact the potency and efficacy of the compound. mdpi.com
The investigation of such analogs is driven by the goal of developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For instance, research has shown that specific substitutions can enhance a chalcone's anti-inflammatory or anticancer properties. nih.govnih.gov The study of compounds like this compound contributes to a deeper understanding of the molecular mechanisms underlying their biological effects, such as the inhibition of key signaling pathways like NF-κB. nih.govnih.gov
Research Scope and Objectives for this compound
The research scope for this compound and its analogs is typically multifaceted, encompassing several key objectives:
Synthesis and Characterization: A primary objective is the efficient synthesis of the target compound, often through established methods like the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). nih.govresearchgate.net Following synthesis, the compound's structure is confirmed using various analytical techniques such as NMR and mass spectrometry. researchgate.net
Biological Screening: A major focus is to evaluate the biological activities of the synthesized chalcone. This often involves in vitro screening against a panel of cancer cell lines to determine its cytotoxic potential or testing its ability to inhibit inflammatory mediators. nih.govnih.gov
Mechanism of Action Studies: Once a promising biological activity is identified, researchers aim to elucidate the underlying mechanism of action. This could involve investigating the compound's effect on specific enzymes, signaling proteins (like NF-κB or kinases), or cellular processes like apoptosis. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogs with systematic variations in their substitution patterns, researchers can establish clear SARs. wisdomlib.org This knowledge is crucial for the rational design of more potent and selective compounds.
Computational Modeling: Molecular docking and other in silico methods are often employed to predict and understand the binding interactions between the chalcone and its biological target. nih.gov This can provide valuable insights for further lead optimization.
Through these research efforts, scientists aim to unlock the full therapeutic potential of chalcones like this compound, with the ultimate goal of developing novel and effective drugs for a range of human diseases.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-18-7-5-4-6-16(18)12-13-17(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAAPUAQAQAWLI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39059-94-4 | |
| Record name | 2-ETHOXY-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 4 Methylchalcone
Classic Synthetic Pathways for 2-Ethoxy-4'-methylchalcone
The cornerstone of chalcone (B49325) synthesis is the Claisen-Schmidt condensation, a reliable and widely used method for forming the characteristic 1,3-diaryl-2-propen-1-one backbone. wikipedia.orgresearchgate.net
Claisen-Schmidt Condensation Optimization for this compound Synthesis
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriate substituted benzaldehyde (B42025) and an acetophenone (B1666503). ijbpsa.com For the synthesis of this compound, this would involve the reaction of 2-ethoxybenzaldehyde (B52182) with 4'-methylacetophenone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). ufc.brbiointerfaceresearch.com
The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time. While strong bases generally afford good yields, the reaction time can be lengthy, sometimes requiring several hours to proceed to completion. ufc.brscitepress.org The use of acid catalysts is also possible but often results in lower yields. scitepress.org
Table 1: Hypothetical Optimization Parameters for Claisen-Schmidt Synthesis of this compound
| Parameter | Variation | Expected Outcome on Yield/Purity |
| Catalyst | NaOH, KOH, Ba(OH)2 | Strong bases like NaOH and KOH are known to produce high yields (often in the 90-98% range for similar chalcones). scitepress.org |
| Solvent | Ethanol, Methanol (B129727) | Protic solvents are standard and facilitate the dissolution of reactants and catalyst. |
| Temperature | Room Temperature to Reflux | Higher temperatures can decrease reaction time but may also lead to side product formation. |
| Time | 1 - 24 hours | Reaction completion is typically monitored by thin-layer chromatography (TLC). researchgate.net |
Exploration of Alternative Condensation Reactions
While the Claisen-Schmidt condensation is the most common method, other condensation reactions could theoretically be employed for the synthesis of this compound. These might include variations of aldol (B89426) condensations under different catalytic systems. However, the Claisen-Schmidt pathway remains the most direct and widely documented approach for this class of compounds. ijbpsa.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For chalcone synthesis, this has primarily involved the use of microwave irradiation and solvent-free reaction conditions. researchgate.net
Microwave-Assisted Synthesis Protocols for this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.net In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. globalresearchonline.netmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. globalresearchonline.net For the synthesis of this compound, a microwave-assisted Claisen-Schmidt condensation would involve mixing 2-ethoxybenzaldehyde, 4'-methylacetophenone, and a solid-supported catalyst, followed by irradiation in a microwave reactor. globalresearchonline.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Seconds to minutes globalresearchonline.net |
| Energy Consumption | Higher | Lower |
| Yield | Often lower to moderate | Generally higher globalresearchonline.net |
| Solvent Usage | Often requires bulk solvents | Can be performed with minimal or no solvent globalresearchonline.net |
Solvent-Free and Grinding Techniques for Enhanced Efficiency
Solvent-free synthesis, particularly through grinding techniques, represents another significant advancement in green chemistry. researchgate.net This method involves the grinding of solid reactants with a solid catalyst, such as sodium hydroxide, in a mortar and pestle at room temperature. scitepress.orgrsc.org This technique is not only environmentally benign due to the absence of solvents but is also highly efficient, often resulting in high yields in a short amount of time. researchgate.netchemsociety.org.ng The synthesis of this compound via grinding would involve the simple mechanical mixing of 2-ethoxybenzaldehyde, 4'-methylacetophenone, and a base like solid NaOH. rsc.org
Derivatization Strategies of the this compound Scaffold
The this compound molecule possesses several sites that are amenable to chemical modification, allowing for the generation of a library of related compounds. The primary points for derivatization are the carbonyl group, the α,β-unsaturated double bond, and the aromatic rings.
One common derivatization strategy for chalcones involves the reaction of the α,β-unsaturated ketone with various nucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline heterocycles. biointerfaceresearch.com Other nitrogen-containing nucleophiles can also be used to construct different heterocyclic rings fused to or pendant from the chalcone framework. ijbpsa.com
Furthermore, the ethoxy group on one of the phenyl rings and the methyl group on the other could potentially be modified, although this is less common than reactions involving the enone system. For example, ether cleavage could yield a hydroxyl group, which could then be further functionalized. Similarly, the methyl group could undergo oxidation or halogenation to introduce new functional groups.
Another approach involves the synthesis of chalcone-based aryloxyethylamines. This would entail synthesizing the corresponding 4'-hydroxychalcone (B163465) and subsequently reacting it with a suitable chloroethylamine derivative in the presence of a base like potassium carbonate. hilarispublisher.com
Chemical Modifications of Ring A
Ring A of this compound is the phenyl ring derived from the acetophenone precursor, bearing the ethoxy substituent at the 2-position. The parent compound is synthesized from 2'-hydroxy-4-methylacetophenone, which is first ethylated and then condensed with a suitable aldehyde. This initial synthesis itself represents a key modification.
Further modifications of Ring A are governed by the directing effects of the ethoxy and carbonyl groups. The ethoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the carbonyl group is a deactivating, meta-director. Synthetic strategies often involve the modification of the precursor, 2-hydroxyacetophenone, before the chalcone is formed. For instance, related alkoxy-chalcone derivatives have been synthesized by first alkylating a hydroxyacetophenone precursor before performing the Claisen-Schmidt condensation. google.com
Chemical Modifications of Ring B
Ring B, containing the 4'-methyl group, originates from the benzaldehyde reactant. This ring is susceptible to various chemical transformations. The methyl group can be a site for oxidation reactions, potentially converting it to a benzyl (B1604629) alcohol, an aldehyde, or a carboxylic acid group, depending on the reaction conditions and oxidizing agents used.
Furthermore, the methyl group is an activating, ortho-, para-director for electrophilic aromatic substitution on Ring B. This allows for the introduction of various functional groups such as nitro, halogen, or acyl groups at the positions ortho to the methyl group. Studies on related 4'-methylchalcones have utilized this reactivity to create a library of derivatives for biological testing. rsc.orgnih.gov For example, the introduction of electron-withdrawing groups like a carboxylic acid moiety can influence the electronic properties and subsequent reactivity of the entire molecule, sometimes accelerating the rate of other reactions like the hydrogenation of the α,β-unsaturated bond. rsc.org
Modifications of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system is the most reactive part of the chalcone framework, offering a wide array of potential chemical transformations. nih.govresearchgate.net
Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding dihydrochalcone (B1670589), (E)-1-(2-ethoxyphenyl)-3-(p-tolyl)propan-1-one. This is a common transformation achieved through catalytic hydrogenation or by using microbial or enzymatic methods. ljmu.ac.ukrsc.org This reduction transforms the planar, rigid chalcone structure into a more flexible three-carbon chain. ljmu.ac.uk The carbonyl group can also be reduced to a secondary alcohol, leading to the formation of 1,3-diarylpropan-1-ols. mdpi.com
1,4-Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for the addition of a wide range of nucleophiles, including thiols, amines, and carbanions, in a Michael addition reaction. nih.govdss.go.th This reaction is fundamental for creating more complex derivatives and for the synthesis of heterocyclic compounds.
Epoxidation: The electron-rich double bond can be epoxidized using reagents like hydrogen peroxide under basic conditions to form the corresponding chalcone epoxide. ru.ac.bd These epoxides are valuable intermediates for further synthetic manipulations.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic systems.
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Reduction of C=C bond | Catalytic Hydrogenation / Microbial | Dihydrochalcone | rsc.org, ljmu.ac.uk |
| Reduction of C=O group | Sodium Borohydride / Microbial | Allylic Alcohol | mdpi.com |
| Michael Addition | Thiols, Amines | β-substituted chalcone | nih.gov, dss.go.th |
| Epoxidation | H₂O₂ / NaOH | Chalcone Epoxide | ru.ac.bd |
Synthesis of Heterocyclic Derivatives from this compound Precursors
The α,β-unsaturated ketone moiety in chalcones is a key synthon for constructing a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govbiointerfaceresearch.com The reaction typically involves the condensation of the chalcone with a binucleophilic reagent.
Pyrazolines: Reaction of this compound with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol leads to the formation of pyrazoline derivatives through cyclocondensation. biointerfaceresearch.com
Isoxazoles: Treatment of the chalcone with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole (B147169) derivatives.
Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) under basic conditions can yield pyrimidine, thiopyrimidine, or aminopyrimidine derivatives, respectively. biointerfaceresearch.com These reactions expand the chemical diversity accessible from the chalcone template.
| Binucleophilic Reagent | Resulting Heterocycle | Reference |
| Hydrazine Hydrate | Pyrazoline | biointerfaceresearch.com |
| Hydroxylamine | Isoxazole | nih.gov |
| Thiourea | Pyrimidine-2-thione | biointerfaceresearch.com |
Biotransformational Approaches for this compound Derivatives
Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical modifications on a substrate. semanticscholar.org This approach offers an alternative to traditional chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. rsc.org
Microbial Reduction to Dihydrochalcone Analogues
A common biotransformation applied to chalcones is the stereoselective reduction of the Cα=Cβ double bond to produce dihydrochalcones. rsc.orgnih.gov Several studies have demonstrated the efficacy of various microorganisms in this conversion.
Research on a series of 4′-methylchalcones showed that bacterial strains such as Gordonia sp. DSM44456 and Rhodococcus sp. DSM364 can completely convert substrates to their corresponding dihydrochalcones, often in high yields (up to 99%) and within 24 hours. rsc.org Similarly, the biotransformation of 2-hydroxy-4′-methylchalcone, a direct precursor to the title compound, using these bacterial strains yielded 2-hydroxy-4′-methyldihydrochalcone as the main product. mdpi.com This indicates that the 2-ethoxy analogue would likely undergo a similar reduction. The enzymes responsible for this transformation are typically enoate reductases, which utilize cofactors like NAD(P)H. rsc.org
| Microorganism | Substrate | Main Product | Yield | Reference |
| Gordonia sp. DSM 44456 | 2-hydroxy-4′-methylchalcone | 2-hydroxy-4′-methyldihydrochalcone | ~35% | mdpi.com |
| Rhodococcus sp. DSM 364 | 2-hydroxy-4′-methylchalcone | 2-hydroxy-4′-methyldihydrochalcone | ~29% | mdpi.com |
| Gordonia sp. DSM44456 | 4'-methylchalcone | 4'-methyldihydrochalcone | >99% | rsc.org |
| Rhodococcus sp. DSM364 | 4'-methylchalcone | 4'-methyldihydrochalcone | >99% | rsc.org |
Enzymatic Transformations of the Chalcone Core
Besides the reduction of the double bond, enzymes can catalyze other modifications on the chalcone scaffold. A particularly relevant transformation is the conversion of 2'-hydroxy-4''-methylchalcone by various strains of cyanobacteria (blue-green algae). nih.gov In these studies, one of the interesting products identified was the 2'-ethoxy derivative, indicating that these microorganisms possess enzymatic systems capable of performing ethoxylation, likely on the hydroxyl group of the precursor. nih.govacs.org
Furthermore, microbial systems can introduce other functional groups. For example, the biotransformation of 2-hydroxy-4′-methylchalcone by Gordonia sp. and Rhodococcus sp. not only produced the expected dihydrochalcone but also a novel, doubly-modified product, 2,4-dihydroxy-4′-methyldihydrochalcone, indicating that hydroxylation can occur alongside reduction. mdpi.com These enzymatic transformations highlight the potential to generate novel derivatives of this compound that may be difficult to access through conventional synthetic routes.
Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 4 Methylchalcone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise architecture of 2-Ethoxy-4'-methylchalcone can be mapped out.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. For chalcones, characteristic signals for the α,β-unsaturated ketone system are observed. The analysis of chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra allows for the definitive assignment of all atoms within the this compound structure. researchgate.netrsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy-CH₂ | 4.1 (q) | 64.0 |
| Ethoxy-CH₃ | 1.4 (t) | 14.5 |
| 4'-Methyl-CH₃ | 2.4 (s) | 21.5 |
| Aromatic-H | 7.0 - 8.0 (m) | 115 - 160 |
| α-H | 7.4 (d) | 122.0 |
| β-H | 7.8 (d) | 145.0 |
| Carbonyl-C | - | 190.0 |
| Note: This table represents generalized predicted values for chalcone (B49325) structures and may not reflect the exact experimental values for this compound. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the ethoxy protons (CH₂ and CH₃) and between the vinylic protons (α-H and β-H), as well as couplings between adjacent aromatic protons. nih.govnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded protons and carbons. columbia.edu This is crucial for assigning the carbon signals based on the already identified proton signals. For example, the signal for the 4'-methyl protons would correlate with the signal for the 4'-methyl carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, the α-proton would show a correlation to the carbonyl carbon, and the protons of the ethoxy group would show correlations to the aromatic carbon to which the group is attached. rsc.org The identification of products from the biotransformation of related chalcones has been successfully achieved using a combination of 1D and 2D NMR techniques, including HSQC and COSY. nih.gov
Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions
Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of a small molecule (ligand) to a large receptor molecule, such as a protein. nih.govglycopedia.eu The method relies on transferring saturation from the protein to the bound ligand, allowing for the identification of the ligand's binding epitope—the part of the molecule in close contact with the protein. researchgate.net
In the context of this compound and its derivatives, STD NMR could be employed to investigate their interactions with biological targets. By irradiating the protein and observing the signals of the chalcone derivative, one can determine which protons of the chalcone are in proximity to the protein's binding site. researchgate.netwisc.edu The intensity of the STD effect for different protons provides a map of the binding interface. This technique is particularly valuable in drug discovery for screening and characterizing ligand binding. nih.govmdpi.com
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For chalcones, the FTIR spectrum typically shows a strong absorption band for the carbonyl (C=O) stretching vibration, usually in the region of 1630-1680 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system appears around 1580-1640 cm⁻¹. The presence of the ethoxy group would be indicated by C-O stretching bands, and the aromatic rings would show characteristic C-H and C=C stretching and bending vibrations. rsc.org The analysis of FTIR spectra, often in conjunction with Raman spectroscopy, allows for a detailed molecular fingerprint identification. nih.gov
Interactive Data Table: Characteristic FTIR Bands for Chalcones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (carbonyl) | Stretching | 1630 - 1680 |
| C=C (alkene) | Stretching | 1580 - 1640 |
| C-O (ether) | Stretching | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of laser light, providing information about molecular vibrations. While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of a chalcone, the C=C stretching of the propenone bridge and the aromatic ring vibrations are typically strong. researchgate.net The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of this compound and its derivatives, aiding in their structural confirmation. nih.govresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of chalcones. The characteristic α,β-unsaturated ketone system (enone) and the two aromatic rings in the chalcone backbone contain π-electrons that can be excited by UV-Vis radiation, resulting in distinct absorption bands.
The UV-Vis spectrum of a chalcone typically displays two main absorption bands. The more intense band, often referred to as Band I, appears at a higher wavelength (lower energy) and is attributed to the π → π* electronic transition involving the entire cinnamoyl system (the benzene (B151609) ring attached to the propenone moiety). A second band, Band II, is observed at a lower wavelength and arises from the π → π* transition associated with the benzoyl group (the benzene ring attached to the carbonyl group). researchgate.net
For this compound, the presence of the electron-donating ethoxy group on one ring and the methyl group on the other is expected to influence the position and intensity of these absorption maxima (λmax). Generally, chalcone derivatives show a wide range of UV absorbance values. researchgate.net Studies on similar 4-hydroxychalcone (B181621) derivatives have recorded λmax values in the UVB range, between 312-327 nm. researchgate.net The exact λmax values for this compound would be determined by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and recording its absorbance spectrum.
Table 1: Typical UV-Vis Absorption Data for Chalcone Derivatives
| Transition Type | Typical Wavelength Range (nm) | Associated Structural Feature |
|---|---|---|
| π → π* (Band I) | 300 - 400 | Cinnamoyl System |
X-ray Crystallography and Powder Diffraction (XRPD) for Solid-State Structure
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline compounds like this compound.
Single-Crystal X-ray Crystallography provides the most detailed three-dimensional picture of the molecule, including precise bond lengths, bond angles, and torsional angles. This analysis reveals the molecule's conformation. Chalcones can exist in two planar conformations: s-cis or s-trans, referring to the arrangement around the single bond between the carbonyl group and the α,β-double bond. X-ray crystal structures of many chalcones bearing a hydrogen atom on the α-carbon adopt the s-cis conformation. cardiff.ac.uk However, the introduction of bulkier groups can favor the s-trans conformation. cardiff.ac.uk For instance, the crystal structure of 2'-hydroxy-4-methylchalcone (B103711) shows a dihedral angle of 15.0(1)° between its two aromatic rings. researchgate.net
X-ray Powder Diffraction (XRPD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the compound's crystalline form. Sharp, well-defined peaks in an XRPD pattern indicate a highly crystalline material. nih.gov The positions of these peaks (expressed in degrees 2θ) are characteristic of the crystal lattice. While specific data for this compound is not available, a study on a similar crystalline trifluoromethyl chalcone derivative showed prominent peaks at specific 2θ values, confirming its crystallinity. nih.gov
Table 2: Example XRPD Peak Data for a Crystalline Chalcone Derivative nih.gov
| Peak Position (2θ degrees) |
|---|
| 12.8 |
| 13.5 |
| 14.9 |
| 16.1 |
| 17.1 |
| 18.3 |
| 22.0 |
| 23.0 |
| 24.9 |
| 25.7 |
| 26.9 |
| 28.4 |
Note: This data is for a related trifluorinated chalcone and serves as an illustrative example.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. 4college.co.uk For this compound (C₁₈H₁₈O₂), the exact molecular weight can be calculated, and its mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. libretexts.org The most intense peak in the spectrum is known as the base peak. 4college.co.uk
For this compound, key fragmentations would be expected to occur at the ether linkage and around the central enone core.
Loss of an ethyl radical: Cleavage of the ethoxy group could lead to the loss of a C₂H₅ radical (mass of 29), resulting in a significant fragment.
Loss of ethene: A common fragmentation for ethoxy-substituted aromatic compounds involves a hydrogen rearrangement and the loss of a neutral ethene molecule (C₂H₄, mass of 28), which can produce a prominent peak. researchgate.net
Cleavage of the chalcone backbone: Fragmentation can occur on either side of the carbonyl group, leading to characteristic benzoyl and cinnamoyl-type ions. libretexts.org The presence of the 4'-methyl group would lead to a tolyl-containing fragment.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Proposed Formula of Ion | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₈H₁₈O₂]⁺ | 266.13 |
| Loss of ethyl radical (·CH₂CH₃) | [C₁₆H₁₃O₂]⁺ | 237.09 |
| Loss of ethoxy radical (·OCH₂CH₃) | [C₁₆H₁₃O]⁺ | 221.10 |
| 4-methylbenzoyl cation | [C₈H₇O]⁺ | 119.05 |
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to characterize the thermal properties of a substance, such as its melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion (ΔH). wikipedia.orgnih.gov
For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the Tm, and the area under the peak is proportional to the enthalpy of fusion. A sharp, well-defined melting peak is also an indicator of high purity. A study on a related trifluoromethyl chalcone derivative identified a single endothermic transition at 58 °C, which was its melting temperature. nih.gov The change in enthalpy (ΔH) for this transition was calculated to be approximately 90 kJ/mol. nih.gov
Table 4: Illustrative DSC Data for a Chalcone Derivative nih.gov
| Thermal Property | Value | Description |
|---|---|---|
| Melting Temperature (Tm) | ~58 °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔH) | ~90 kJ/mol | Energy required to melt the sample. |
Note: This data is for a related trifluorinated chalcone and serves as an illustrative example.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental for both the purification of synthesized this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and assess the purity of the product. biointerfaceresearch.com The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate. savemyexams.com A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). rsc.org
As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. For chalcones, a common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots can be visualized under UV light, as the conjugated system of chalcones is UV-active, or by staining with iodine vapor. rsc.org The purity is assessed by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used for separation, identification, and purification. indofinechemical.com It offers much higher resolution and sensitivity than TLC. The sample is injected into a column packed with a stationary phase (e.g., C18-modified silica for reverse-phase HPLC), and a liquid mobile phase is pumped through the column under high pressure.
For the analysis of this compound, a reverse-phase HPLC method would likely be employed. A typical mobile phase could consist of a gradient mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. acs.org A detector, commonly a UV-Vis or Diode-Array Detector (DAD), records the absorbance of the eluting components over time, producing a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to the chalcone. A study on related flavonoids used a Kinetex Biphenyl column with a mobile phase of water (containing 0.01% formic acid) and methanol for analysis. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. etamu.edu In the context of chalcone analysis, GC-MS is instrumental in both confirming the structure of synthesized compounds and identifying components in a mixture. researchgate.netbibliotekanauki.pl
The process begins with the gas chromatograph, which vaporizes the sample and separates its various components. These separated components then enter the mass spectrometer, where they are ionized, typically by a high-energy electron beam. This ionization process can cause the molecules to break apart into charged fragments. The mass spectrometer then sorts these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." etamu.edu
Table 1: Predicted GC-MS Fragmentation Data for a Structurally Related Ethoxy Phenol Derivative
| Property | Value |
| Compound Name | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (1 TMS derivative) |
| Ionization Energy | 70 eV |
| Molecular Formula | C15H24O4Si |
| Molecular Weight | 296.144 Da |
| Notes | This is a predicted spectrum and should be used as a guide. hmdb.ca |
This table presents predicted data for a related compound to illustrate the type of information obtained from GC-MS analysis. Actual fragmentation of this compound may vary.
Microscopic and Elemental Analysis: Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) Spectroscopy
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy are complementary techniques that provide high-resolution imaging of a sample's surface and information about its elemental composition. nih.govglobaljournals.org
SEM utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its morphology, topography, and texture. nih.gov This is particularly useful for characterizing the physical properties of crystalline compounds like chalcones, revealing details about their particle shape and size. For example, in the analysis of a trifluoromethyl-methoxychalcone derivative, SEM images showed that the raw particles were elongated and varied in size. nih.gov
Coupled with SEM, EDX spectroscopy allows for elemental analysis. helmholtz-imaging.de When the electron beam from the SEM interacts with the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing the EDX detector to identify the elements present in the sample and their relative abundance. youtube.com This technique is invaluable for confirming the elemental composition of synthesized chalcone derivatives and detecting the presence of expected elements like carbon, oxygen, and any specific heteroatoms incorporated into the structure. globaljournals.org For instance, in the study of a corrosion inhibitor, EDX analysis confirmed the presence of carbon, nitrogen, and oxygen on the metal surface, consistent with the inhibitor's chemical structure. globaljournals.org
Table 2: Principles of SEM-EDX Analysis
| Technique | Principle | Information Obtained |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the sample surface, and detectors collect the resulting signals (secondary electrons, backscattered electrons). | High-resolution images of surface morphology, topography, and texture. nih.gov |
| Energy Dispersive X-ray (EDX) Spectroscopy | The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An energy-dispersive spectrometer measures the energy and intensity of these X-rays. | Elemental composition of the sample, including qualitative and quantitative analysis of the elements present. helmholtz-imaging.deyoutube.com |
While specific SEM-EDX data for this compound was not found in the search results, the principles described are standard for the characterization of such organic compounds.
Computational and Theoretical Investigations of 2 Ethoxy 4 Methylchalcone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and reactivity, offering a microscopic view of a compound's behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of chalcone (B49325) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. Functionals such as B3LYP and PBE0 are commonly used in conjunction with basis sets like 6-311++G(d,p) to model these systems. ufc.brnih.gov
The electronic structure analysis reveals the distribution of electron density and identifies regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity. The α,β-unsaturated ketone system connecting the two aromatic rings in chalcones is a key feature, creating a highly electrophilic center. ufc.br
Vibrational frequency analysis, calculated using DFT, helps to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. Furthermore, these calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands. For instance, calculations on related hydrides show that DFT can robustly predict harmonic vibrational frequencies, with results being influenced by the choice of functional and basis set. nih.gov
Table 1: Representative Calculated Vibrational Frequencies for Core Chalcone Moieties Note: Data is representative of chalcone structures as specific experimental or calculated data for 2-Ethoxy-4'-methylchalcone is not publicly available. This table illustrates typical vibrational modes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| C=O Stretch | 1630-1680 | Stretching of the carbonyl group in the α,β-unsaturated ketone system. |
| C=C Stretch (alkene) | 1580-1625 | Stretching of the central carbon-carbon double bond. |
| C=C Stretch (aromatic) | 1450-1600 | Stretching vibrations within the two aromatic rings. |
| C-O-C Stretch (ether) | 1050-1250 | Asymmetric and symmetric stretching of the ethoxy group's ether linkage. |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap indicates that a molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity. researchgate.net In chalcones, the HOMO is typically localized over the cinnamoyl system and the electron-rich aromatic ring, while the LUMO is often distributed across the entire α,β-unsaturated carbonyl system. ufc.br For this compound, the electron-donating nature of the ethoxy and methyl groups is expected to raise the HOMO energy level, potentially narrowing the energy gap and influencing its reactivity profile. Studies on various chalcone derivatives have calculated these energy gaps to understand their electronic behavior. ufc.br
Table 2: Illustrative FMO Data for Chalcone Analogues Note: This data is from related chalcone derivatives to illustrate typical values, as specific calculations for this compound were not found.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one | -5.62 | -2.01 | 3.61 |
| 1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | -6.45 | -2.41 | 4.04 |
| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | -6.42 | -2.39 | 4.03 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the electrophilicity index (ω). ufc.bracs.org
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. Chalcones are generally considered electrophilic species due to their unsaturated ketone functionality. biointerfaceresearch.com
Nucleophilicity: Measures the ability of a species to donate electrons.
These quantum chemical descriptors are used to compare the reactivity of different chalcone derivatives and to understand how substituents like the ethoxy and methyl groups modulate their electronic character and potential for chemical reactions. ufc.bracs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend computational investigations from isolated molecules to complex biological systems, predicting how a ligand like this compound might interact with a protein receptor.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. acs.orgpreprints.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of inhibition. acs.org
For chalcone derivatives, docking studies have been performed against a variety of enzymes implicated in different diseases. For example, studies have investigated chalcones as inhibitors of targets like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and lipoxygenase (LOX). acs.orgpreprints.org These studies reveal key molecular interactions, such as:
Hydrogen Bonds: Formed between polar groups on the chalcone and amino acid residues in the protein's active site.
Hydrophobic Interactions: Occurring between the aromatic rings of the chalcone and nonpolar residues.
Pi-Pi Stacking: Interactions between the aromatic systems of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
Metal Coordination: Interactions with metal ions present in the active site of metalloenzymes. acs.org
In a hypothetical docking of this compound, the carbonyl oxygen would likely act as a hydrogen bond acceptor, while the aromatic rings would engage in hydrophobic and pi-stacking interactions. The ethoxy group could also form hydrogen bonds or hydrophobic contacts depending on the specific environment of the binding pocket.
Table 3: Example of Molecular Docking Results for a Chalcone Derivative with a Target Enzyme Note: This table presents example data from a study on a chalcone derivative to illustrate the outputs of a docking simulation.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Catechol-O-methyltransferase (COMT) | dCHA-553 (a chalcone derivative) | -7.5 | Lys144, Asn169, Asp170, Mg²⁺ | H-Bond, Metal Coordination |
| Lipoxygenase (LOX) | 2'-Hydroxy-4-methyl-chalcone | -8.1 | His523, Ile578, Phe178 | H-Bond, Hydrophobic |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. preprints.org MD simulations model the atomic movements of the system over time, allowing for the assessment of the conformational stability of the ligand in the binding site and a more refined estimation of binding free energy. preprints.org
An MD simulation typically starts with the best-docked pose. The trajectory of the simulation is then analyzed to calculate parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. If the RMSD values remain low and stable throughout the simulation, it suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the protein are more flexible or rigid upon ligand binding. These simulations provide a more accurate picture of the binding event, confirming whether the interactions predicted by docking are maintained over time. preprints.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.arrasayanjournal.co.in For chalcones, which are known for a wide array of pharmacological effects, QSAR studies are instrumental in designing new derivatives with enhanced potency and selectivity. conicet.gov.arnih.gov These models are built by calculating various molecular descriptors for a set of related compounds and correlating them with their experimentally determined biological activities. sciencepublishinggroup.com
Development of Predictive Models for Biological Activities
The development of predictive QSAR models for chalcone derivatives involves several key stages. Initially, a dataset of chalcone molecules with known biological activities, such as anticancer or antimalarial IC50 values, is compiled from the literature. conicet.gov.arrasayanjournal.co.in The three-dimensional structures of these molecules are then optimized using computational chemistry methods, like Density Functional Theory (DFT), to obtain accurate geometries for calculating molecular descriptors. rasayanjournal.co.insciencepublishinggroup.com
A large number of descriptors, which quantify various aspects of the molecular structure (e.g., geometrical, topological, quantum-mechanical, and electronic), are generated. conicet.gov.ar Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the QSAR model. sciencepublishinggroup.com The goal is to select a small subset of the most relevant descriptors that can accurately predict the biological activity. conicet.gov.arresearchgate.net
For instance, a QSAR study on 155 chalcone derivatives against the HT-29 human colon adenocarcinoma cell line resulted in a linear model incorporating seven molecular descriptors that showed good predictive ability. conicet.gov.ar Similarly, QSAR models for chalcone derivatives have been successfully developed to predict antimalarial activity against Plasmodium falciparum, with some models showing excellent statistical performance (R² = 0.997). rasayanjournal.co.insciencepublishinggroup.com The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques to ensure their reliability for predicting the activity of new, untested compounds. sciencepublishinggroup.comresearchgate.net
Identification of Key Structural Features Influencing Activity
A primary benefit of QSAR modeling is the identification of specific structural features and physicochemical properties that are critical for the biological activity of a compound series. nih.gov By analyzing the descriptors included in a successful QSAR model, researchers can gain insights into the mechanism of action and design more potent molecules.
For various chalcone derivatives, QSAR studies have revealed several key features influencing their activity:
Electronic Properties : Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) have been shown to be favorable for the antibacterial activity of chalcones against Bacillus pumilis. researchgate.net
Steric and Topological Features : The number of 10-membered rings and specific BCUT descriptors (which relate to atomic connectivity and properties) have been identified as highly important for the anticancer activity of chalcones. conicet.gov.ar The presence and position of substituents on the two aromatic rings of the chalcone scaffold can significantly alter activity. researchgate.net
Hydrophobicity and Hydrogen Bonding : In the context of antitubercular activity, the presence of hydrophobic groups and hydrogen bond acceptors in the para-position of ring A has been found to be favorable. nih.gov Conversely, certain substitutions can decrease activity. nih.gov
ADME-related Properties : Descriptors like the ADME Weight have also been incorporated into QSAR models, indicating that properties related to pharmacokinetics can directly influence the measured biological activity. researchgate.net
Table 1: Examples of Descriptor Classes Used in Chalcone QSAR Models
| Descriptor Class | Example Descriptor | Biological Activity Correlation | Reference |
|---|---|---|---|
| Electronic | HOMO Energy | Antibacterial | researchgate.net |
| Topological | Kappa2 Index | Antibacterial | researchgate.net |
| Quantum-Mechanical | Polarizability (α) | Antimalarial | sciencepublishinggroup.com |
| Constitutional | Number of 10-membered rings | Anticancer | conicet.gov.ar |
| Geometrical | Bond length l(c=o) | Antimalarial | sciencepublishinggroup.com |
| ADME | ADME Weight | Antibacterial | researchgate.net |
In Silico ADME Prediction and Druglikeness Assessment
Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). neuroquantology.comiapchem.org In silico ADME prediction and druglikeness assessment are crucial early-stage steps in drug discovery that use computational models to forecast these properties, saving significant time and resources by filtering out compounds with poor pharmacokinetic profiles before synthesis. nih.govnih.gov For chalcone derivatives, including this compound, these predictions provide valuable insights into their potential as orally administered drugs. neuroquantology.comnih.gov
The assessment typically begins with evaluating "druglikeness," often using rules like Lipinski's Rule of Five. neuroquantology.com This rule suggests that orally active drugs generally have a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on various chalcone series have shown that they generally adhere to these rules, indicating favorable druglikeness. neuroquantology.comnih.gov
Beyond Lipinski's rules, specific ADME parameters are predicted using various software tools and web servers. nih.gov These predictions for chalcone derivatives often include:
Absorption : High gastrointestinal (GI) absorption is often predicted for chalcone derivatives, suggesting good potential for oral bioavailability. neuroquantology.com
Distribution : Properties like blood-brain barrier (BBB) permeability are assessed, which is particularly relevant for compounds targeting the central nervous system. mdpi.com
Metabolism : Predictions can identify potential interactions with metabolic enzymes like cytochrome P450 (CYP). Chalcones have been modeled for their potential to inhibit various CYP isoforms. nih.gov
Toxicity : In silico tools can predict potential toxicity risks, helping to prioritize safer compounds for further development. nih.govroyalsocietypublishing.org
The collective analysis of these predicted properties allows for a comprehensive risk assessment, guiding the selection and optimization of lead compounds. nih.govacs.org
Table 2: Illustrative In Silico ADME & Druglikeness Profile for this compound
| Property / Parameter | Predicted Value | Interpretation | Reference Context |
|---|---|---|---|
| Molecular Formula | C18H18O2 | - | sigmaaldrich.com |
| Molecular Weight | 266.34 g/mol | Favorable (< 500 Da) | neuroquantology.com |
| logP (Lipophilicity) | ~4.5 | Acceptable (≤ 5) | neuroquantology.com |
| Hydrogen Bond Donors | 0 | Favorable (≤ 5) | neuroquantology.com |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) | neuroquantology.com |
| Lipinski's Rule of Five | No Violations | Good druglikeness potential | neuroquantology.comnih.gov |
| GI Absorption | High | Good oral absorption likely | neuroquantology.com |
| BBB Permeant | Yes/No | Prediction dependent on model | mdpi.com |
| Synthetic Accessibility | ~2.5-3.5 | Readily synthesizable | acs.org |
Note: The values in this table are representative estimates based on the general properties of chalcone derivatives as described in the cited literature and the known structure of this compound. Specific computational predictions can vary based on the algorithm and software used.
Structure Activity Relationship Sar Studies of 2 Ethoxy 4 Methylchalcone and Its Analogues
Impact of the Ethoxy Group on Biological Activity and Pharmacophore Development
The introduction of an ethoxy group onto the chalcone (B49325) scaffold can significantly modulate its physicochemical properties and biological activity. Alkoxy groups, such as ethoxy and methoxy (B1213986), are known to influence the lipophilicity, electronic environment, and steric profile of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. researchgate.netresearchgate.net
Studies on various ethoxy-substituted chalcones have demonstrated a range of biological effects, including antimicrobial and potential neuroprotective activities. asianpubs.orgresearchgate.net For instance, a series of ethoxy-substituted chalcones were investigated for their inhibitory potential against human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes implicated in neurodegenerative diseases. researchgate.net The presence of an ethoxy group, particularly on the A-ring, has been a feature in the design of chalcone-based inhibitors for various enzymes. mdpi.com The development of pharmacophore models for chalcone derivatives often highlights the importance of oxygenated substituents like the ethoxy group for activity. researchgate.net These groups can act as hydrogen bond acceptors, contributing to the binding affinity of the compound to its target protein.
In the context of antimicrobial activity, the electronic atmosphere created by substituents on the chalcone derivative moieties has been shown to considerably affect their potential. asianpubs.orgresearchgate.net An ethoxy group, being electron-donating, can alter the electron density of the aromatic ring and the conjugated system, thereby influencing its reactivity and biological function.
The table below summarizes the impact of ethoxy and other alkoxy groups on the biological activities of chalcone analogues, based on findings from various research studies.
| Substituent | Position on Chalcone Scaffold | Observed Impact on Biological Activity | Potential Role in Pharmacophore | Reference |
|---|---|---|---|---|
| Ethoxy | Ring A or B | Modulates lipophilicity and electronic properties, influencing antimicrobial and enzyme inhibitory activities. | Can act as a hydrogen bond acceptor, contributing to binding affinity. | asianpubs.orgresearchgate.netmdpi.com |
| Methoxy | Various positions | Can enhance solubility and bioavailability. Often associated with anti-inflammatory, anticancer, and antimalarial activities. | Contributes to favorable pharmacokinetic properties and can be key for enzyme inhibition. | researchgate.netljmu.ac.ukglobalresearchonline.net |
| Alkoxy (general) | 4'-position | Synthesized 4'-alkoxy chalcones have shown antiproliferative activity against various human tumor cell lines. | Important for cytotoxic activity through the mitochondrial apoptotic pathway. | nih.gov |
Role of the 4'-Methyl Group on Biological Activity and Molecular Interactions
The 4'-methyl group on the B-ring of the chalcone structure also plays a significant role in defining its biological profile. The methyl group is a small, lipophilic, and electron-donating substituent that can influence the molecule's interaction with its biological target through steric and electronic effects.
Research on 4'-methylchalcone and its analogues has revealed a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of a methyl group at the 4'-position has been shown to be favorable for certain biological activities. For example, in a study of flavonoids, the 4'-methyl moiety was investigated for its impact on interactions with biological membranes. nih.gov Such interactions are crucial as the cell membrane is often the first barrier a compound must cross to exert its effect. nih.gov
The methyl group can participate in hydrophobic interactions within the binding pocket of a target protein, thereby enhancing the binding affinity and potency of the compound. In the context of anticancer activity, chalcones with a 4'-methyl group have been studied for their ability to induce apoptosis in cancer cells. The electron-donating nature of the methyl group can influence the reactivity of the α,β-unsaturated carbonyl system, which is a key feature for the biological activity of many chalcones.
The table below outlines the observed effects of the 4'-methyl group on the biological activities of chalcone analogues.
| Substituent | Position on Chalcone Scaffold | Observed Impact on Biological Activity | Type of Molecular Interaction | Reference |
|---|---|---|---|---|
| 4'-Methyl | B-ring | Associated with antimicrobial, antifungal, antiviral, and potential anticancer activities. | Participates in hydrophobic interactions and can influence the electronic properties of the molecule. | nih.gov |
| Methyl | Ring B | In some cases, methylation on ring B does not significantly change the potency towards certain enzymes compared to unsubstituted analogues. | Contributes to the overall lipophilicity and can have steric effects on binding. | mdpi.com |
| Methyl | Ring B | Enhanced therapeutic effect against Tobacco Mosaic Virus (TMV) when R was 3-CH3-Ph or 4-CH3-Ph. | Acts as an electron-donating group, potentially enhancing activity. | acs.org |
Influence of Substituent Position and Electronic Nature on Biological Activities
The biological activities of chalcones are profoundly affected by the position and electronic nature (electron-donating or electron-withdrawing) of the substituents on both aromatic rings (A and B). scielo.brresearchgate.net The α,β-unsaturated carbonyl system in chalcones is a Michael acceptor, and its reactivity, which is crucial for many biological activities, is modulated by the electronic effects of the substituents.
Electron-donating groups (EDGs) like ethoxy and methyl groups generally increase the electron density on the aromatic rings and can influence the molecule's ability to interact with biological targets. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. The position of these groups (ortho, meta, or para) is also critical as it determines the steric hindrance and the electronic influence on the reactive centers of the molecule.
For instance, studies have shown that the effectiveness of chalcones as insecticidal agents is enhanced by the presence of electron-withdrawing substituents in ring A and either electron-withdrawing or electron-releasing substituents in ring B. scielo.br In the context of antiviral activity, hydroxylation at specific positions on the A and B rings was found to activate the activity, while methoxylation of the B-ring reduced it. scielo.br
The following table presents a summary of how substituent position and electronic nature influence the biological activities of chalcone analogues.
| Substituent Type (Electronic Nature) | Position on Chalcone Scaffold | General Influence on Biological Activity | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3, -CH3) | Ring B (para position) | Often enhances anticancer and antiviral activities. | acs.org |
| Electron-Withdrawing (e.g., -NO2, Halogens) | Ring A | Can enhance insecticidal and some anticancer activities. | scielo.br |
| Hydroxyl (-OH) | Various positions | The position is critical; for example, 2'-hydroxychalcones often exhibit significant biological activities. | researchgate.net |
| Halogens (-F, -Cl, -Br) | Various positions | Can increase lipophilicity and influence binding through halogen bonding. |
Conformational Analysis and its Correlation with Bioactivity
Computational studies, such as those using Density Functional Theory (DFT), are often employed to determine the preferred conformation and to correlate it with observed biological activities. unal.edu.co The planarity of the chalcone structure is important for its biological activity, and substituents can affect this planarity. nih.gov For example, bulky substituents may cause a twist in the molecule, which could either enhance or diminish its activity depending on the specific target.
The α,β-unsaturated carbonyl moiety is involved in many biochemical pathways, often acting as a Michael acceptor. nih.gov The conformation of this system is therefore crucial for its reactivity. It has been noted that α-methyl substitution on the enone bridge can induce a significant change in the preferred conformation from s-cis to s-trans, which can favor tubulin binding and lead to higher potency in anticancer assays. hilarispublisher.com
The table below provides insights into the relationship between the conformation of chalcones and their bioactivity.
| Conformational Feature | Description | Correlation with Bioactivity | Reference |
|---|---|---|---|
| s-cis vs. s-trans Isomerism | Rotation around the single bond between the carbonyl carbon and the α-carbon of the enone bridge. | The preferred conformation can influence binding to specific targets like tubulin. α-methyl substitution can favor the s-trans form, enhancing anticancer activity. | hilarispublisher.com |
| Planarity | The degree to which the molecule lies in a single plane. | A planar structure is often important for biological activity, as indicated by QSAR models for antiproliferative chalcones. | nih.gov |
| Dihedral Angles | The angles between the planes of the aromatic rings and the enone bridge. | These angles determine the overall shape of the molecule and its ability to fit into a binding pocket. | iucr.org |
Development of SAR Models for Optimized Biological Efficacy
To systematically understand and predict the biological activity of chalcone derivatives, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools. nih.gov
These models can identify the key steric, electrostatic, and hydrophobic features of the chalcone scaffold that are essential for a specific biological activity. For example, a 3D-QSAR study on antimalarial alkoxylated and hydroxylated chalcones provided tools for predicting the affinity of related compounds and for guiding the design of new, more potent agents. nih.gov
The development of a QSAR model for 2'-hydroxy-4'-alkoxy chalcone derivatives with cytotoxic activity indicated that the double bond of the α,β-unsaturated carbonyl system and the planarity of the structure are important for biological activity. nih.gov Such models can guide the synthesis of new analogues with optimized efficacy by suggesting which substituents and positions are most likely to lead to improved activity.
The table below summarizes key aspects of SAR model development for chalcones.
| SAR/QSAR Model Type | Key Descriptors/Fields | Application in Chalcone Research | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields. | Used to determine the structural requirements for antimalarial, anticancer, and other biological activities of chalcones. | nih.gov |
| 2D-QSAR | Topological, electronic, and physicochemical descriptors. | Developed for chalcones with MAO-B inhibitory activity to guide the design of new lead compounds. | researchgate.net |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Used to design novel antidepressant lead compounds based on the chalcone scaffold. | researchgate.net |
Mechanistic Studies of Biological Activities Associated with 2 Ethoxy 4 Methylchalcone
Antioxidant Mechanisms
No studies were found that investigated the antioxidant mechanisms of 2-Ethoxy-4'-methylchalcone.
There is no available data on the capacity of this compound to scavenge free radicals such as DPPH, ABTS, superoxide, or hydroxyl radicals.
The mechanism by which this compound may inhibit lipid peroxidation has not been studied.
While the antioxidant activity of chalcones is generally attributed to their core structure and the presence of electron-donating groups, the specific roles of the 2-ethoxy and 4'-methyl functional groups of this particular compound in determining its antioxidant potential have not been elucidated.
Anti-inflammatory Mechanisms
No research has been published detailing the anti-inflammatory mechanisms of this compound.
There is no evidence to suggest that this compound inhibits the NF-κB signaling pathway.
There are no studies indicating that this compound activates the Nrf2/ARE pathway.
Inhibition of Pro-inflammatory Enzymes (e.g., Lipoxygenases (LOXs), Cyclooxygenases (COXs), Secretory Phospholipase A2)
The anti-inflammatory properties of chalcones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. These enzymes, including lipoxygenases (LOXs), cyclooxygenases (COXs), and phospholipases A2 (PLA2), are responsible for producing inflammatory mediators like leukotrienes and prostaglandins from arachidonic acid. researchgate.netresearchgate.net
Cyclooxygenases (COXs): Certain 2'-hydroxychalcone derivatives have demonstrated potent inhibitory effects on the production of prostaglandin E2 (PGE2). This inhibition is not due to direct blocking of the COX-2 enzyme's activity but rather through the suppression of TPA-induced COX-2 protein expression. nih.gov For instance, compounds such as 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone effectively suppress PGE2 production, with studies indicating that the presence and position of methoxyl groups are important for this activity. nih.gov
Lipoxygenases (LOXs): The inhibition of lipoxygenase is another critical mechanism for the anti-inflammatory action of chalcones. nih.gov Studies on various 3,4-dihydroxychalcones have identified them as potent inhibitors of 5-lipoxygenase. researchgate.net The structure-activity relationship suggests that the substitution pattern on the aromatic rings of the chalcone (B49325) scaffold is crucial for its inhibitory potency against these enzymes. nih.gov
Secretory Phospholipase A2 (sPLA2): Phospholipase A2 enzymes initiate the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. nih.gov Flavonoids, the parent class of chalcones, are known to inhibit human secretory phospholipase A2 (PLA2-IIA), thereby reducing the substrate available for COX and LOX enzymes. researchgate.netnih.gov This upstream inhibition represents a comprehensive approach to blocking the production of a wide range of pro-inflammatory mediators. researchgate.net
| Compound | Target Enzyme/Process | Effect | IC50 Value |
|---|---|---|---|
| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 Production (via COX-2 Suppression) | Inhibition | 3 µM |
| 2'-Hydroxy-4'-methoxychalcone | PGE2 Production (via COX-2 Suppression) | Inhibition | 3 µM |
| Butein (2′,4′,3,4-tetrahydroxy-chalcone) | Soybean Lipoxygenase (LOX) | Inhibition | 70 µM |
Modulation of Proinflammatory Cytokine Production
Beyond enzyme inhibition, the anti-inflammatory effects of chalcones are mediated by their ability to modulate the production of proinflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), orchestrate the inflammatory response.
Research on 2'-hydroxychalcone derivatives demonstrates their capacity to suppress the production of TNF-α and nitric oxide (NO), another key inflammatory mediator. nih.gov The underlying mechanism for this suppression is linked to the inhibition of critical transcription factors, notably nuclear factor-kappa B (NF-κB). nih.govfrontiersin.org By preventing the activation of NF-κB, these chalcones block the transcription of genes that code for iNOS (inducible nitric oxide synthase), COX-2, and various proinflammatory cytokines. nih.govfrontiersin.org For example, 2′-hydroxy-4′,6′-dimethoxychalcone significantly mitigates the lipopolysaccharide (LPS)-induced expression of NO, PGE2, and inflammatory cytokines. nih.gov This modulation of cytokine signaling pathways is a cornerstone of the anti-inflammatory activity exhibited by the chalcone family. nih.govresearchgate.net
Effects on Neutrophil Chemotaxis and Phagocytosis
Neutrophils are primary responders in the innate immune system, migrating to sites of inflammation (chemotaxis) and engulfing pathogens (phagocytosis). nih.govnih.gov The modulation of these neutrophil functions is a potential mechanism for resolving inflammation. While this area is less explored for many chalcones, some studies indicate that specific derivatives can influence neutrophil activity. For instance, certain synthetic chalcone derivatives have been shown to inhibit neutrophil chemotaxis, thereby reducing the recruitment of these immune cells to inflammatory sites. Other chalcones were found to inhibit the generation of superoxide anions and the release of elastase by neutrophils, further controlling the inflammatory response.
Anticancer/Antiproliferative Mechanisms
Chalcones have emerged as promising anticancer agents due to their ability to target multiple hallmarks of cancer, including uncontrolled proliferation. Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, disruption of the mitotic machinery, and inhibition of key enzymatic pathways.
Cell Cycle Arrest Induction
A primary mechanism by which chalcones exert their antiproliferative effects is by inducing cell cycle arrest, which halts the division of cancer cells at specific checkpoints. This allows time for DNA repair or, if the damage is too severe, triggers programmed cell death (apoptosis).
Different chalcone derivatives have been shown to arrest the cell cycle at various phases:
G0/G1 Phase Arrest: Some 2'-hydroxychalcone derivatives have been found to induce apoptosis and arrest the cell cycle in the G0/G1 phase in human colon cancer cells. Similarly, Licochalcone A, a chalcone from licorice, causes G1 phase arrest by downregulating the expression of key proteins like cyclin D1, cyclin E, CDK2, and CDK4.
G2/M Phase Arrest: Other chalcones, such as (E)-2-(4′-methoxybenzylidene)-1-benzosuberone, have been shown to cause cell cycle arrest at the G2/M phase. The benzochalcone derivative HymnPro also induces a robust G2/M arrest prior to inducing apoptosis.
| Compound | Cell Line | Effect |
|---|---|---|
| Substituted 2'-hydroxychalcones | HCT116 (Colon Cancer) | G0/G1 Phase Arrest |
| Licochalcone A | LSCC (Lung Squamous Cancer) | G1 Phase Arrest |
| HymnPro | Capan-1 (Pancreatic Cancer) | G2/M Phase Arrest |
| (E)-2-(4′-methoxybenzylidene)-1-benzosuberone | Caco-2 (Colorectal Cancer) | G2/M Phase Arrest |
Interference with Mitotic Spindle Formation and Tubulin Polymerization
One of the most significant and well-studied anticancer mechanisms of chalcones is their ability to interfere with the dynamics of microtubules. nih.gov Microtubules are essential components of the cytoskeleton that form the mitotic spindle during cell division. The proper formation and function of this spindle are critical for accurate chromosome segregation.
Chalcones act as microtubule-destabilizing agents by inhibiting tubulin polymerization. They typically bind to the colchicine-binding site on β-tubulin, preventing the tubulin dimers from polymerizing into microtubules. This disruption of microtubule dynamics leads to several downstream consequences:
Mitotic Arrest: Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in the M phase of the cell cycle.
Abnormal Spindle Formation: In cells treated with tubulin-inhibiting chalcones like HymnPro, the formation of abnormal mono- or multipolar mitotic spindles is observed.
Apoptosis Induction: Prolonged mitotic arrest ultimately triggers apoptotic cell death.
The presence of methoxy (B1213986) and ethoxy groups on the chalcone rings is often associated with potent tubulin inhibitory activity. nih.gov For example, an immunofluorescence-based assay showed that a chalcone derivative completely inhibited microtubule repolymerization in A549 lung cancer cells.
Inhibition of Enzyme Targets in Cancer Pathways (e.g., Histone Deacetylase (HDAC), Phosphorylation Inhibition)
Chalcones also target specific enzymes and signaling pathways that are dysregulated in cancer.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, restore the expression of these genes, and induce cancer cell death. In vitro and in vivo studies have shown that certain 2'-hydroxychalcone derivatives exhibit anticancer activity by functioning as HDAC inhibitors, leading to apoptosis in colon cancer cells.
Phosphorylation Inhibition: Chalcones can modulate critical signaling pathways that control cell growth, proliferation, and survival, such as the MAPK and PI3K/Akt pathways.
The benzochalcone HymnPro was found to increase the phosphorylation of JNK1/2, Erk1/2, and p38 kinase, suggesting modulation of the MAPK pathway is involved in its apoptotic mechanism.
Other chalcone derivatives have been shown to downregulate key pro-survival signals. For instance, treatment with 2′-hydroxy-4′,6′-dimethoxychalcone can suppress the phosphorylation of proteins such as AKT and β-catenin. nih.gov
By targeting these fundamental enzymatic and signaling pathways, chalcones can effectively disrupt the molecular machinery that drives cancer progression.
Investigations against Specific Cancer Cell Lines
The cytotoxic potential of chalcones has been evaluated against a diverse panel of cancer cell lines. While specific data for this compound is not extensively available, studies on other chalcone derivatives provide insights into the potential anticancer mechanisms.
Research on various hydroxychalcone derivatives has demonstrated significant cytotoxic activity against several human tumor cell lines. For instance, certain oxyalkylated derivatives of 2',4'-dihydroxychalcone have shown moderate to very high toxic activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values comparable to the chemotherapy drug 5-fluorouracil. These same compounds exhibited moderate activity against the HT-29 (colorectal cancer) cell line researchgate.net. The anti-proliferative activity of some of these chalcones is attributed to the induction of apoptosis, characterized by an increase in reactive oxygen species (ROS) and caspase activity, along with a decrease in mitochondrial membrane permeability researchgate.net.
Furthermore, other synthesized chalcone derivatives have been tested against T47D (breast cancer) and WiDr (colon cancer) cell lines. In one study, a 2',4'-dihydroxy-4-chlorochalcone was found to be the most active against the T47D cell line, while a 4'-hydroxy-4-chlorochalcone was most effective against the WiDr cell line nih.gov. The anticancer activity of chalcones is often linked to their ability to act on various cellular targets, including the inhibition of tubulin polymerization, which is crucial for cell division and replication jst.go.jp.
Studies on natural chalcones, such as those isolated from Eugenia aquea, have also shown inhibitory activity against the MCF-7 cell line in a dose-dependent manner, inducing apoptosis through the activation of poly(adenosine diphosphate-ribose) polymerase (PARP) nih.gov. Similarly, licochalcone A has demonstrated anticancer effects on various cancer cells, including MCF-7 and HepG-2 (liver cancer) cells jst.go.jp. The cytotoxic effect of chalcones on MCF-7 and T47D cell lines has been highlighted in multiple studies, indicating their potential as anticancer agents for breast cancer jst.go.jp.
While direct experimental data on this compound for the other listed cell lines such as Molt 4/C8 , CEM T-lymphocytes , murine P388 , and L1210 is scarce in the reviewed literature, the broad-spectrum anticancer activity of various chalcone derivatives suggests that this compound may also exhibit inhibitory effects against these cell lines. The presence of different substituents on the aromatic rings of the chalcone structure is known to significantly influence their anticancer properties rsc.org.
Table 1: Cytotoxic Activity of Various Chalcone Derivatives against Specific Cancer Cell Lines This table presents data for various chalcone derivatives as specific data for this compound was not available in the reviewed sources.
| Chalcone Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Oxyalkylated 2',4'-dihydroxychalcones | MCF-7 | 8.4-34.3 µM | researchgate.net |
| Oxyalkylated 2',4'-dihydroxychalcones | HT-29 | 15.3-36.3 µM | researchgate.net |
| 2',4'-dihydroxy-4-chlorochalcone | T47D | 42.66 µg/mL | nih.gov |
| 4'-hydroxy-4-chlorochalcone | WiDr | 20.42 µg/mL | nih.gov |
| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone | MCF-7 | 74.5 µg/ml (250 µM) | nih.gov |
| Licochalcone A | HepG-2 | Significant inhibition at 50 µM after 3 days | jst.go.jp |
Antimicrobial Mechanisms
Chalcones are recognized for their broad-spectrum antimicrobial properties. The mechanisms underlying these activities involve actions against both bacteria and fungi.
Antibacterial Action against Gram-Positive and Gram-Negative Strains
Chalcone derivatives have demonstrated notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The efficacy of these compounds is significantly influenced by the nature and position of substituents on their aromatic rings. For instance, a study on synthesized chalcone derivatives revealed that they inhibited E. coli more effectively than S. aureus nih.gov. Specifically, 4-methoxy-4'-methyl chalcone was particularly active against E. coli, while 4-chloro-4'-methyl chalcone showed more potent activity against S. aureus nih.gov. Another study reported that 4-hydroxy-2-methylchalcone exhibited better antibacterial activity against E. coli compared to S. aureus researchgate.net.
The presence of halogen groups, such as chlorine, has been associated with good antibacterial activity nih.gov. Similarly, hydroxyl groups contribute to the antibacterial properties of chalcones, with compounds like 2′,4′-dihydroxychalcone showing activity against S. aureus nih.gov.
Regarding M. tuberculosis, various chalcones have been investigated for their antitubercular potential. Pyridyl chalcones bearing lipophilic groups have been found to be potent inhibitors of M. tuberculosis H37Rv growth nih.gov. The development of new drugs with both antimycobacterial and anti-inflammatory activities is considered a valuable approach for tuberculosis treatment nih.gov.
Table 2: Antibacterial Activity of Chalcone Derivatives This table includes data for various chalcone derivatives as specific data for this compound was not available.
| Chalcone Derivative | Bacterial Strain | Activity | Reference |
| 4-methoxy-4'-methyl chalcone | E. coli | More active than against S. aureus | nih.gov |
| 4-chloro-4'-methyl chalcone | S. aureus | More potent than other tested chalcones | nih.gov |
| 4-hydroxy-2-methylchalcone | E. coli | Better activity than against S. aureus | researchgate.net |
| Pyridyl chalcones (e.g., with dichloro-phenyl) | M. tuberculosis H37Rv | IC90 values ranging from 8.9–28 µM | nih.gov |
Antifungal Action against Fungal Strains
The antifungal properties of chalcones have been documented against various fungal pathogens, including C. albicans. Biofilm formation is a key virulence factor for C. albicans, contributing to its resistance to antifungal agents acs.org. Licochalcone-A, a natural chalcone, has been shown to reduce the biomass, polysaccharide composition, and fungal viability of C. albicans biofilms in vitro acs.org. This suggests that chalcones can interfere with the structural integrity and viability of fungal biofilms.
Mechanisms of Inhibition on Microbial Growth and Virulence Factors
The antimicrobial action of chalcones extends beyond simple growth inhibition to the modulation of virulence factors, which are crucial for microbial pathogenicity. One of the key mechanisms is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Chalcones have been shown to prevent the formation of biofilms by various bacteria and fungi acs.orgnih.gov.
Furthermore, chalcones can interfere with virulence factor production. For instance, 2′,4′-dihydroxychalcone has been identified as an antivirulence agent that targets HlyU, a master virulence regulator in Vibrio vulnificus. By inhibiting HlyU, this chalcone reduces the expression of a major toxin network and decreases the hemolytic activity of the bacterium frontiersin.org. The ability to inhibit virulence without killing the bacteria is a promising strategy that may reduce the selective pressure for developing resistance nih.gov.
Antidiabetic Mechanisms
The potential of chalcones in the management of diabetes is an area of growing interest, particularly their ability to inhibit key carbohydrate-hydrolyzing enzymes.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. These enzymes are responsible for the breakdown of complex carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia rsc.orgnih.gov.
Numerous studies have reported the inhibitory effects of various chalcone derivatives on both α-amylase and α-glucosidase nih.govscielo.br. A review of the literature indicates that many chalcones exhibit significant inhibition against these enzymes, with some being comparable to or even more potent than standard inhibitors like acarbose nih.gov.
The structure-activity relationship of chalcones plays a crucial role in their enzyme-inhibiting capabilities. For instance, studies have shown that the presence of electron-donating groups in the phenyl ring can enhance α-amylase inhibition nih.gov. Hydroxyl groups on the chalcone scaffold are also important for α-glucosidase inhibitory activity. For example, butein, a tetrahydroxychalcone, has been shown to be a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase scielo.br.
While direct studies on this compound are limited, the extensive research on other chalcone derivatives suggests that this compound could also possess inhibitory activity against α-amylase and α-glucosidase. The ethoxy and methyl groups would influence its electronic and steric properties, which in turn would affect its binding to the active sites of these enzymes.
Table 3: Inhibitory Activity of Chalcone Derivatives against Carbohydrate-Hydrolyzing Enzymes This table presents data for various chalcone derivatives as specific data for this compound was not available in the reviewed sources.
| Chalcone Derivative Class/Example | Enzyme | Activity (IC50) | Reference |
| Substituted (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 µM | nih.gov |
| Chalcone-1H-1,2,3-triazole hybrids | α-Glucosidase | 3.90 µM (compound 4a) | nih.govjst.go.jp |
| Butein (tetrahydroxychalcone) | α-Glucosidase | Potent inhibition | scielo.br |
| Butein (tetrahydroxychalcone) | α-Amylase | Moderate inhibition | scielo.br |
| Bavachalcone | α-Glucosidase | 15.35 ± 0.57 μg/mL |
Potential Mechanisms for Glucose Lowering Effects in Preclinical Models
In the quest for novel treatments for metabolic disorders, chalcones have emerged as a promising class of compounds. Some chalcones and their derivatives have been reported to inhibit key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. nih.govresearchgate.net The inhibition of these enzymes can delay the breakdown of carbohydrates in the small intestine, leading to a reduction in postprandial blood glucose levels. scielo.brnih.gov This mechanism is a cornerstone of therapy for type 2 diabetes. scielo.br While many chalcone derivatives have shown significant inhibitory effects against both α-amylase and α-glucosidase, sometimes even more potent than standard inhibitor drugs like acarbose, the specific actions of this compound require further targeted investigation to fully elucidate its potential in this area. researchgate.netscielo.br
Table 1: Inhibitory Effects of Various Chalcone Derivatives on Carbohydrate-Metabolizing Enzymes This table presents a generalized view of findings for the broader chalcone class, as specific data for this compound was not available in the search results.
| Enzyme Target | General Chalcone Activity | Potential Therapeutic Outcome |
|---|---|---|
| α-Amylase | Inhibition reported nih.govresearchgate.net | Slower breakdown of starches |
| α-Glucosidase | Significant inhibition reported nih.govresearchgate.netscielo.br | Reduced absorption of monosaccharides |
Antiparasitic Mechanisms
Action against Protozoal Parasites (e.g., Leishmania amazonensis, Plasmodium falciparum, Trypanosoma cruzi)
Chalcones have demonstrated significant antiprotozoal activity, a property attributed to their unique chemical structure. Research on various chalcone derivatives has revealed their effectiveness against several protozoan parasites. For instance, studies have shown that oxygenated chalcones can inhibit the growth of Leishmania promastigotes and amastigotes. nih.gov The proposed mechanism for this antileishmanial activity involves interference with the parasite's mitochondrial function, leading to altered mitochondrial ultrastructure and inhibition of cellular respiration. nih.gov
In the context of malaria, caused by Plasmodium falciparum, chalcones are believed to exert their antimalarial effect by targeting the parasite's hemoglobin degradation pathway, which is crucial for its development within red blood cells. researchgate.netsemanticscholar.org Similarly, various synthetic chalcone derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some compounds showing promising trypanocidal effects. mdpi.comnih.gov
Inhibition of Parasitic Enzymes (e.g., Falcipain/Plasmepsin)
The antimalarial activity of chalcones is closely linked to their ability to inhibit key parasitic enzymes involved in hemoglobin digestion, a vital process for the parasite's survival. researchgate.netsemanticscholar.org Two major classes of proteases involved in this pathway are the cysteine protease falcipain-2 and the aspartic proteases known as plasmepsins. semanticscholar.orgnih.gov
Crystallographic studies have revealed that (E)-chalcone inhibitors can bind to falcipain-2 at a novel site, distinct from the active site, located at the rear of the substrate-binding cleft. nih.govnih.gov This unique binding mode provides a basis for designing more selective and potent inhibitors. By blocking the function of falcipain-2, these compounds disrupt the parasite's ability to obtain essential amino acids from hemoglobin, ultimately hindering its growth and replication. researchgate.netnih.gov Similarly, docking studies have suggested that chalcone derivatives can bind to the active sites of plasmepsin-2 and plasmepsin-4, further contributing to the disruption of hemoglobin degradation. semanticscholar.org
Neuroprotective Mechanisms
Modulation of Neurological Enzyme Activities (e.g., Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B))
Chalcone derivatives have been identified as promising candidates for the development of neuroprotective agents, primarily through their ability to inhibit key enzymes implicated in neurodegenerative diseases. nih.govmdpi.com
Monoamine Oxidase B (MAO-B): The structural similarity of the chalcone scaffold to known MAO-B inhibitors has spurred extensive research into their potential in this area. researchgate.net Inhibition of MAO-B, an enzyme that metabolizes dopamine, is a therapeutic strategy for Parkinson's disease, as it can help to increase dopamine levels in the brain. nih.govmdpi.com Certain ethoxylated chalcone derivatives have been reported as potent, reversible, and competitive MAO-B inhibitors. nih.gov
Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, as they increase the availability of the neurotransmitter acetylcholine. mdpi.com A number of chalcone analogues have been shown to inhibit AChE, with some demonstrating high potency and selectivity. nih.gov Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov
Catechol-O-methyltransferase (COMT): COMT is another key enzyme involved in the degradation of catecholamine neurotransmitters, including dopamine. nih.govwikipedia.org Its inhibition is a recognized therapeutic approach in Parkinson's disease to enhance the efficacy of levodopa treatment. wikipedia.orgnih.gov While various natural and synthetic compounds are known to inhibit COMT, the specific inhibitory potential of this compound on this enzyme is an area for further investigation.
Table 2: Neuroprotective Enzyme Targets of Chalcone Derivatives This table summarizes the inhibitory activities of the broader chalcone class against key neurological enzymes. Specific IC₅₀ or Kᵢ values for this compound were not available in the search results.
| Enzyme Target | Therapeutic Relevance | General Chalcone Activity |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease mdpi.com | Potent and selective inhibition reported nih.govnih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease mdpi.com | Micromolar range inhibition observed nih.gov |
| Catechol-O-methyltransferase (COMT) | Parkinson's Disease wikipedia.orgnih.gov | Inhibition by phenolic compounds established nih.govresearchgate.net |
Other Enzyme Inhibition Studies
The versatile chemical structure of the chalcone framework makes it a privileged scaffold for interacting with a wide array of biological targets. Beyond the well-documented effects on the enzymes discussed above, research has explored the inhibitory potential of chalcone derivatives against other enzymes. For instance, various mono- and di-O-β-D-glycopyranosyl chalcone analogues have been synthesized and evaluated for their inhibitory activity against enzymes such as tyrosinase, in addition to α-glucosidase and AChE. nih.gov The broad spectrum of biological activities associated with chalcones underscores their potential as lead compounds in the development of new therapeutic agents targeting diverse enzymatic pathways.
Mechanistic Insights into the Biological Activities of this compound
Currently, there is a lack of specific scientific literature detailing the mechanistic studies of this compound's effects on Cytochrome P450 (CYP) isozymes, Myeloperoxidase (MPO), and Tyrosinase. While the broader class of chalcones has been a subject of extensive research for their diverse biological activities, including enzyme inhibition, studies focusing explicitly on the 2-ethoxy-4'-methyl substitution pattern are not available in the public domain.
General research into chalcone derivatives has revealed that structural modifications, such as the nature and position of substituents on the aromatic rings, play a critical role in their interaction with biological targets. However, without direct experimental data on this compound, any discussion of its specific inhibitory mechanisms would be speculative.
Further research is required to investigate and characterize the potential biological and enzymatic inhibitory activities of this specific chalcone derivative.
Future Research Directions and Investigative Potential of 2 Ethoxy 4 Methylchalcone
Design and Synthesis of Novel, Potentially More Potent Analogues Based on 2-Ethoxy-4'-methylchalcone as a Lead Compound
The structure of this compound serves as an excellent template for the design of new analogues with potentially enhanced biological activities. The foundational method for synthesizing chalcones is the Claisen-Schmidt condensation, a reliable and versatile reaction that involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). nih.govresearchgate.net This method's adaptability allows for systematic structural modifications to the this compound scaffold.
Future research can focus on several strategic modifications:
Substitution Pattern Alteration: Introducing various electron-donating or electron-withdrawing groups onto the two aromatic rings of the chalcone (B49325) structure can significantly influence its electronic properties and, consequently, its interaction with biological targets. For example, adding hydroxyl or methoxy (B1213986) groups has been shown to be favorable in developing effective antioxidants. nih.gov
Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic rings (such as furan, thiophene, or pyridine) can introduce novel pharmacophoric features, potentially leading to compounds with different selectivity and potency.
Conjugation Extension: Extending the π-conjugated system of the molecule could enhance its optical and electronic properties, which may be beneficial for certain therapeutic or diagnostic applications. researchgate.net
These synthetic endeavors can be guided by structure-activity relationship (SAR) studies to systematically map how each structural change affects the compound's biological efficacy, leading to the rational design of more potent derivatives.
Exploration of Multi-Targeted Pharmacological Activities
Chalcones as a class are renowned for their broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective activities. ijpsjournal.comnih.gov This inherent versatility suggests that this compound and its future analogues could act on multiple biological targets, a desirable characteristic for treating complex multifactorial diseases.
Future investigative paths include:
Anticancer Research: Many chalcone derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, arrest the cell cycle, and induce apoptosis. nih.govhumanjournals.com Research could explore the efficacy of this compound against different tumor types and elucidate its mechanism of action, such as the inhibition of tubulin polymerization or specific kinases.
Neuroprotective Potential: Certain chalcones have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govnih.gov The potential of this compound derivatives to inhibit these enzymes or to prevent the aggregation of amyloid-beta and tau proteins warrants investigation. nih.gov
Anti-inflammatory Effects: The anti-inflammatory properties of chalcones are well-documented, often linked to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of nitric oxide production. humanjournals.com Future studies could assess the ability of this compound to modulate these inflammatory pathways.
Advanced In Vitro Models for Deeper Mechanistic Elucidation (e.g., cell-based assays, organoid models)
To gain a more profound understanding of the biological mechanisms of this compound and its analogues, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that better mimic human physiology are crucial for obtaining more clinically relevant data. researchgate.net
3D Cell Cultures (Spheroids and Organoids): These models replicate the complex cell-cell and cell-matrix interactions found in human tissues. Using tumor spheroids or organoids derived from patient tissues can provide more accurate predictions of a compound's anti-cancer efficacy. altex.org
Organ-on-a-Chip (OOC) Models: These microfluidic devices can simulate the function of human organs, such as the gut and liver, allowing for the study of a drug's absorption, metabolism, and potential toxicity in an integrated system. nih.gov A gut-liver-on-a-chip model, for instance, could be used to study the metabolic fate of this compound after oral administration. nih.gov
High-Content Screening: Employing advanced imaging and analysis techniques with these complex models can provide detailed, multi-parametric data on how the compound affects cellular processes, offering deep insights into its mechanism of action.
The adoption of these advanced models can bridge the gap between preclinical findings and clinical development, providing a more robust evaluation of the therapeutic potential of novel chalcone derivatives. researchgate.netaltex.org
Development of Nanotechnology-Based Delivery Systems for Enhanced Efficacy in Research Settings
A significant challenge in translating promising compounds into therapeutic applications is overcoming issues of poor solubility, stability, and bioavailability. Nanotechnology offers innovative solutions to these problems. benthamdirect.com Encapsulating this compound within nanoparticle-based delivery systems could significantly enhance its effectiveness in research settings. nih.gov
Advantages of nanoformulations include:
Enhanced Stability and Solubility: Nanocarriers can protect the chalcone from degradation and improve its solubility in aqueous environments. nih.gov
Improved Cellular Uptake and Targeting: Nanoparticles can be engineered to be more readily taken up by cells and can be functionalized with targeting ligands to direct the compound to specific tissues or cell types, such as tumor cells. benthamdirect.com
Controlled Release: Polymeric nanoparticles and other nano-systems can be designed for controlled and sustained release of the encapsulated compound, maintaining its concentration in a desired range for a longer period. mdpi.com
Developing nanoformulations for this compound, such as liposomes, polymeric nanoparticles, or nanoemulsions, represents a promising strategy to maximize its therapeutic potential in preclinical studies. benthamdirect.commdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Research
Potential applications include:
Predictive Modeling: AI/ML algorithms can be trained on existing data from other chalcones to predict the biological activities, toxicity, and pharmacokinetic properties of newly designed this compound analogues. This can help prioritize the synthesis of the most promising candidates.
Enzyme Engineering and Synthesis Optimization: Machine learning has been successfully applied to guide the engineering of enzymes like chalcone synthase for more efficient biosynthesis. rsc.org Similarly, AI can be used to discover novel and more efficient chemical synthesis routes, potentially reducing costs and improving yields. digitellinc.com
Target Identification: Reverse molecular docking and other computational techniques can predict the potential biological targets of this compound, helping to uncover its mechanisms of action and identify new therapeutic applications. nih.gov
Q & A
Q. How can the synthetic route for 2-Ethoxy-4'-methylchalcone be optimized to improve yield and purity?
A Claisen-Schmidt condensation between 2-ethoxyacetophenone and 4-methylbenzaldehyde is commonly employed. Key parameters include catalyst selection (e.g., NaOH or KOH in ethanol), temperature control (60–80°C), and purification via column chromatography. Structural validation should use -NMR (e.g., vinyl proton signals at δ 7.5–8.0 ppm) and -NMR (carbonyl resonance ~190 ppm) .
Q. What computational tools are recommended to predict the ADME properties of this compound?
SwissADME or ADMETLab can estimate molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors, and compliance with Lipinski’s Rule of Five. For instance, logP < 5 enhances bioavailability, while rotatable bonds < 10 improve membrane permeability .
Q. How should researchers validate the purity of synthesized this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) and a C18 column is standard. Purity ≥95% is acceptable for in vitro assays. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 281.3) .
Q. What spectroscopic techniques are critical for structural elucidation?
- UV-Vis : Detect π→π* transitions (λ ~300 nm for chalcone backbone).
- IR : Confirm carbonyl stretch (~1650 cm) and aromatic C–H bends.
- NMR : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.4–2.6 ppm) .
Advanced Research Questions
Q. How can molecular docking resolve discrepancies in reported binding affinities of this compound for COX-2?
Use Glide SP/XP modes (Schrödinger Suite) with flexible protein residues (e.g., Arg120, Tyr355). Compare docking scores to experimental IC values. Validate with molecular dynamics simulations to assess binding stability .
Q. What experimental strategies differentiate NF-κB inhibition from off-target effects in anti-inflammatory studies?
- Reporter assays : Transfect cells with NF-κB-luciferase constructs.
- Western blotting : Monitor IκBα degradation and p65 nuclear translocation.
- Inhibitor co-treatment : Use BAY 11-7082 to confirm pathway specificity .
Q. How to address nonlinear pharmacokinetics observed in rodent models?
Conduct dose-ranging studies (10–100 mg/kg) to assess saturation of absorption/metabolism. Use compartmental modeling (e.g., NONMEM) to identify enterohepatic recirculation or plasma protein binding (>90% suggests low free fraction) .
Q. Why might in vitro antioxidant activity (e.g., DPPH assay) fail to translate in vivo?
Evaluate metabolic stability in liver microsomes (e.g., t < 30 min indicates rapid degradation). Modify the scaffold with electron-donating groups (e.g., –OH at C4') to enhance radical scavenging .
Q. How to optimize logP for blood-brain barrier penetration in neuroinflammation models?
Introduce polar substituents (e.g., –SOH) or reduce methoxy groups to lower logP. Validate via parallel artificial membrane permeability assay (PAMPA-BBB) .
Q. What strategies reconcile conflicting cytotoxicity data across cancer cell lines?
- Dose-response profiling : Use 3D spheroids to mimic tumor microenvironments.
- Apoptosis assays : Measure caspase-3/7 activation and Annexin V staining.
- ROS quantification : Link cytotoxicity to oxidative stress using HDCFDA .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting IC50_{50}50 values in kinase inhibition assays?
Standardize assay conditions (ATP concentration, incubation time). Cross-validate with orthogonal methods (e.g., thermal shift assay for target engagement). Compare to reference inhibitors (e.g., staurosporine) .
Q. Why does this compound exhibit species-specific metabolic profiles?
Test in human/rat hepatocytes to identify cytochrome P450 (CYP) isoforms involved (e.g., CYP3A4 vs. CYP2D6). Use chemical inhibitors (e.g., ketoconazole) to block dominant pathways .
Methodological Best Practices
Q. What in silico tools predict metabolite formation for this compound?
ADMET Predictor (Simulations Plus) or Meteor Nexus (Lhasa Ltd.) simulate phase I/II metabolism. Focus on O-demethylation (C2-ethoxy) and glucuronidation .
Q. How to design a robust SAR study for chalcone derivatives?
Q. What controls are essential in animal models of venous insufficiency?
Include Hesperidin methylchalcone (30 mg/kg, i.p.) as a positive control for vascular permeability. Measure Evans blue extravasation and leukocyte rolling in cremasteric venules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
